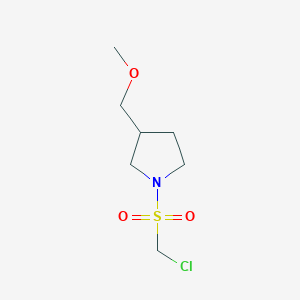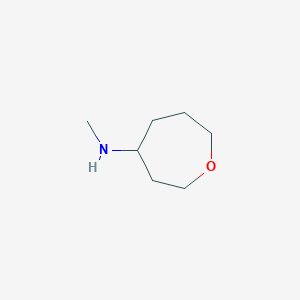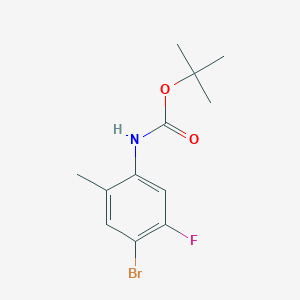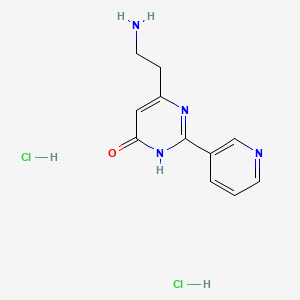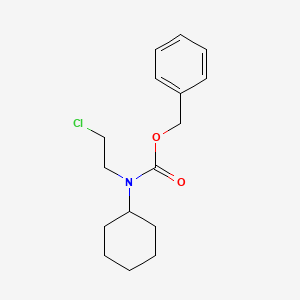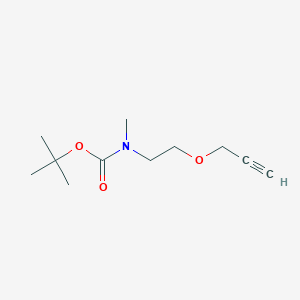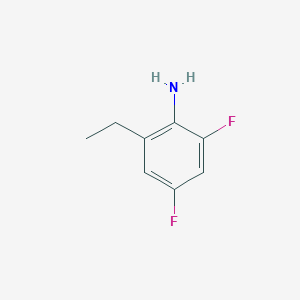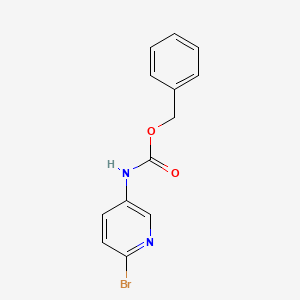
Benzyl (6-bromopyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is an organic compound with the molecular formula C13H11BrN2O2. It consists of a benzyl group, a bromopyridine ring, and a carbamate group. This compound is primarily used as a synthetic intermediate in the preparation of various pyridine derivatives and has applications in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE can be synthesized by reacting 6-bromo-3-pyridyl isocyanate with benzyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often used as an intermediate in the production of more complex molecules.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of pyridine derivatives.
Biology: Acts as a molecular probe for imaging cancer cells and other biological targets.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. The compound’s bromopyridine ring can interact with enzymes or receptors, leading to changes in their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-(5-BROMOPYRIDIN-3-YL)CARBAMATE: Similar structure but with the bromine atom at a different position on the pyridine ring.
BENZYL N-(4-BROMOPYRIDIN-3-YL)CARBAMATE: Another isomer with the bromine atom at the fourth position on the pyridine ring.
Uniqueness
BENZYL N-(6-BROMOPYRIDIN-3-YL)CARBAMATE is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C13H11BrN2O2 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
benzyl N-(6-bromopyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H11BrN2O2/c14-12-7-6-11(8-15-12)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
InChI Key |
JWDPWESVZBCECT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


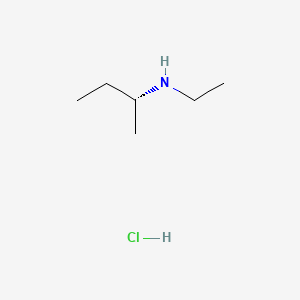

![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
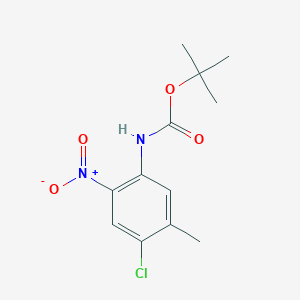
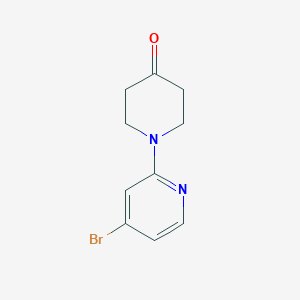
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
